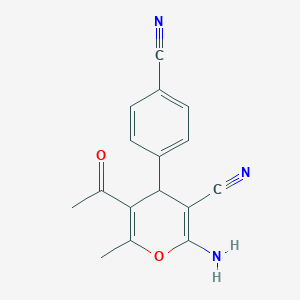![molecular formula C28H14N4O8 B15014556 9-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]anthracene](/img/structure/B15014556.png)
9-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]anthracene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple nitro groups and a fluorenylidene moiety, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 9-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]anthracene typically involves multi-step organic reactions. One common synthetic route includes the nitration of fluorenone to introduce nitro groups, followed by a condensation reaction with anthracene. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, and the process must be carefully controlled to avoid over-nitration and degradation of the product .
Chemical Reactions Analysis
9-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]anthracene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]anthracene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 9-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]anthracene involves its interaction with molecular targets through its nitro groups and fluorenylidene moiety. These interactions can lead to the formation of charge-transfer complexes and influence the rates and equilibrium positions of chemical reactions. The compound’s ability to form hydrogen bonds also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar compounds to 9-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]anthracene include:
2-((2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl)furan: This compound shares a similar fluorenylidene structure but differs in the attached aromatic ring.
3-((2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole: Another structurally related compound with an indole moiety instead of anthracene. The uniqueness of this compound lies in its specific combination of nitro groups and the anthracene backbone, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C28H14N4O8 |
|---|---|
Molecular Weight |
534.4 g/mol |
IUPAC Name |
9-[(2,4,5,7-tetranitrofluoren-9-ylidene)methyl]anthracene |
InChI |
InChI=1S/C28H14N4O8/c33-29(34)17-10-23-22(14-21-19-7-3-1-5-15(19)9-16-6-2-4-8-20(16)21)24-11-18(30(35)36)13-26(32(39)40)28(24)27(23)25(12-17)31(37)38/h1-14H |
InChI Key |
GGJWYVJQRHICKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=C4C5=C(C(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])C6=C4C=C(C=C6[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B15014477.png)

![1,3-Bis((phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B15014486.png)
![N'-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B15014491.png)
![2,4-dibromo-6-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B15014494.png)
![N-({N'-[(E)-{4-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B15014497.png)
![2-(biphenyl-4-yloxy)-N'-[(E)-(2-nitrophenyl)methylidene]propanehydrazide](/img/structure/B15014515.png)
![N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15014518.png)
![4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate](/img/structure/B15014519.png)
![(4Z)-4-[(2-ethoxynaphthalen-1-yl)methylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B15014522.png)
![4-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15014532.png)
![4-bromo-2-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B15014533.png)
![N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)propanamide](/img/structure/B15014534.png)
![4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B15014544.png)
